molecular formula C21H18N2O4S2 B3267742 4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide CAS No. 463308-69-2

4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Cat. No.: B3267742
CAS No.: 463308-69-2
M. Wt: 426.5 g/mol
InChI Key: BSHZYJGYBGYUJJ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The Z-configuration of the benzylidene group at position 5 is critical for its stereochemical activity . The N-phenylbutanamide chain at position 3 contributes to lipophilicity and modulates pharmacokinetic properties. This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, as seen in related thiazolidinones .

Properties

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-19(22-15-5-2-1-3-6-15)7-4-10-23-20(25)18(29-21(23)28)12-14-8-9-16-17(11-14)27-13-26-16/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,22,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHZYJGYBGYUJJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiazolidinone intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Thiazolidinone Intermediate: This step involves the reaction of a thiourea derivative with a halogenated ketone to form the thiazolidinone ring.

    Coupling Reaction: The benzodioxole and thiazolidinone intermediates are then coupled under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent at C5 Amide Group Synthesis Method
Target Compound 2H-1,3-Benzodioxol-5-yl N-phenylbutanamide Aldehyde condensation
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Phenyl N-(2-methylphenyl)acetamide Rhodanine-amine coupling
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide - N-phenylbenzamide Carbodiimide-mediated coupling
4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide 4-Methylphenyl N-(4-methylphenyl)butanamide Piperidine-catalyzed reflux
  • Synthesis: The target compound is synthesized via condensation of a substituted aldehyde with a thiazolidinone precursor in ethanol under reflux, a method shared with analogues in and . In contrast, compounds with dioxothiazolidinone cores (e.g., ) require carbodiimide coupling agents, highlighting divergent reactivity.
Spectral and Crystallographic Analysis
  • IR Spectroscopy : The target compound’s IR spectrum would show νC=S at ~1240–1255 cm⁻¹ (confirming the thione tautomer) and νC=O at ~1680 cm⁻¹, consistent with related structures . Compounds with 2,4-dioxo groups (e.g., ) lack the νC=S band but display stronger νC=O signals.
  • Crystallography : The Z-configuration of the benzylidene group is confirmed via X-ray diffraction, as seen in analogues like (5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one . Software like SHELXL () is routinely used for refinement .
Computational and In Silico Studies
  • Docking Studies : Analogues like those in were evaluated for carbonic anhydrase inhibition, suggesting the benzodioxol group in the target compound could enhance binding to hydrophobic enzyme regions .
  • ADME Predictions : The morpholin-4-yl group in 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide improves solubility, whereas the target’s benzodioxol may reduce CYP-mediated metabolism.

Biological Activity

The compound 4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide represents a class of thiazolidinone derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula and weight:

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 378.48 g/mol

The compound features a thiazolidinone core with a benzodioxole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including our compound of interest. A series of related compounds were synthesized and tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin and chloramphenicol .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative 1S. aureus15 µg/mL
Thiazolidinone Derivative 2E. coli30 µg/mL
Thiazolidinone Derivative 3B. subtilis20 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity against strains like Candida albicans and Aspergillus niger. The antifungal tests revealed that some derivatives showed promising effects, indicating potential therapeutic applications in treating fungal infections .

The proposed mechanism of action for thiazolidinone derivatives involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the benzodioxole moiety may enhance lipophilicity, facilitating better penetration through bacterial membranes .

Case Studies

A notable case study involved the synthesis of a series of thiazolidinones where the compound was tested in vivo for its efficacy in treating bacterial infections in animal models. The results demonstrated a significant reduction in bacterial load compared to untreated controls, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
4-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.